1-(3-Bromopropyl)pyrrolidine

説明

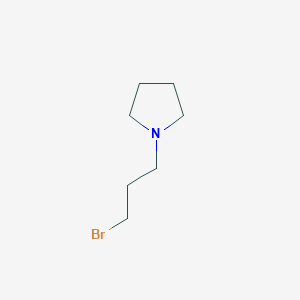

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromopropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFMOLCQITNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515922 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113385-33-4 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Bromopropyl Pyrrolidine and Its Analogues

Direct Alkylation Strategies for N-Substitution

Direct alkylation represents a primary and straightforward approach for the N-substitution of pyrrolidine (B122466) to yield 1-(3-bromopropyl)pyrrolidine and related compounds. This method typically involves the reaction of pyrrolidine with a suitable alkylating agent.

Optimization of Nucleophilic Substitution Reactions for Pyrrolidine Functionalization

The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking an electrophilic propyl source. A prevalent method involves the reaction of pyrrolidine with 1,3-dibromopropane (B121459). The optimization of these SN2 reactions is crucial for maximizing yield and purity. researchgate.net

Key to optimization is the careful selection of reaction conditions, including the base and solvent. researchgate.net For instance, the reaction of pyrrolidine with 1,3-dibromopropane is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) under reflux conditions. While straightforward, this method requires careful purification to separate the desired product from potential byproducts. In some cases, to enhance reaction efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially in solvent-free conditions. The choice of solvent and base can significantly impact the reaction's success, with combinations like potassium carbonate in DMF or sodium hydride in THF being investigated to improve yields. researchgate.netresearchgate.net

Below is an interactive data table summarizing optimized conditions for the synthesis of 4-ferrocenylbutylamine derivatives, which showcases the impact of different solvents and bases on reaction outcomes. researchgate.net

| Entry | Solvent | Base | Time (h) | Yield (%) |

| 1 | Acetonitrile | K2CO3 | 24 | 20 |

| 2 | THF | K2CO3 | 24 | 35 |

| 3 | Dichloromethane | K2CO3 | 24 | 15 |

| 4 | DMF | K2CO3 | 12 | 80 |

| 5 | DMSO | K2CO3 | 12 | 75 |

| 6 | DMF | Et3N | 24 | 40 |

| 7 | DMF | Pyridine | 24 | 30 |

This table illustrates the optimization of reaction conditions for a similar nucleophilic substitution reaction, highlighting the superior performance of DMF as a solvent with K2CO3 as a base, resulting in a significantly higher yield in a shorter reaction time. researchgate.net

Exploration of Catalytic Systems and Reaction Conditions

The N-alkylation of amines, including pyrrolidine, has been the subject of extensive research, leading to the development of various catalytic systems to improve efficiency and selectivity. researchgate.net Both noble and non-noble metal complexes, including those based on ruthenium, iridium, nickel, manganese, cobalt, copper, and iron, have been shown to be effective catalysts. researchgate.netrsc.org These catalysts often work in conjunction with co-catalysts like bases to facilitate the reaction. researchgate.net For instance, ruthenium- and iron-based catalysts have been successfully employed in the decarboxylative N-alkylation of α-amino acids with alcohols to produce N-substituted cyclic amines. nih.govrug.nl

Palladium-based catalysts, such as Pd/C, have also demonstrated high efficacy in the N-alkylation of amines with alcohols and aldehydes. rsc.org Microwave irradiation has been used to accelerate these reactions. rsc.org Furthermore, bimetallic catalysts, like Fe-Pd systems, have been developed to enhance catalytic performance in the N-alkylation of amines with alcohols. rsc.org The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired product, offering a versatile toolkit for the synthesis of N-alkylated pyrrolidines.

Precursors and Intermediate Compounds in High-Yield Syntheses

The synthesis of this compound and its analogues often involves key precursors and intermediates. A common precursor for the propyl bromide moiety is 1,3-dibromopropane. mdpi.com This compound readily undergoes nucleophilic substitution with pyrrolidine. Another synthetic route involves the use of 3-pyrrolidin-1-ylpropan-1-ol, which can be converted to this compound hydrobromide by treatment with hydrobromic acid. ambeed.com

In more complex syntheses, such as those for pyrrolizidine (B1209537) and indolizidine alkaloids, various protected pyrrolidine derivatives serve as crucial intermediates. mdpi.com For example, N-protected prolines are widely used to introduce the pyrrolidine ring stereoselectively. mdpi.com In the synthesis of pyrrolo nih.govbenzodiazepines, intermediates such as 1-(4-bromoalkoxy-5-methoxy-2-nitrobenzoyl]pyrrolidines are synthesized and then linked to other fragments. mdpi.com The synthesis of these precursors often involves multiple steps, including protection, activation, and coupling reactions. mdpi.comtcichemicals.com For instance, an alcohol can be mesylated and then converted to an iodide to facilitate subsequent coupling reactions. tcichemicals.com

A table of common precursors for the synthesis of this compound and its analogues is provided below.

| Precursor | Resulting Moiety | Synthetic Application |

| 1,3-Dibromopropane | 3-Bromopropyl group | Direct alkylation of pyrrolidine. mdpi.com |

| 3-Pyrrolidin-1-ylpropan-1-ol | This compound | Conversion using hydrobromic acid. ambeed.com |

| N-Protected Proline | Pyrrolidine ring | Stereoselective introduction of the pyrrolidine core. mdpi.com |

| 1-(4-Bromoalkoxy-5-methoxy-2-nitrobenzoyl]pyrrolidines | Functionalized pyrrolidine | Intermediate in the synthesis of complex molecules. mdpi.com |

Ring-Construction Approaches to Substituted Pyrrolidines

Besides direct functionalization of a pre-existing pyrrolidine ring, the construction of the pyrrolidine ring itself is a powerful strategy for accessing substituted derivatives.

Dipolar Cycloaddition Reactions in Pyrrolidine Ring Formation

The 1,3-dipolar cycloaddition is a highly effective method for constructing five-membered rings, including the pyrrolidine scaffold. wikipedia.org This reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which is often an alkene or alkyne. wikipedia.org The reaction between an azomethine ylide and an alkene is a well-established route to forming the pyrrolidine ring. wikipedia.orgbeilstein-journals.org

Azomethine ylides can be generated in situ from various precursors, including the reaction of aldehydes with α-amino acids or their esters. beilstein-journals.orgmdpi.com These cycloaddition reactions can be highly regio- and stereoselective, providing a powerful tool for the synthesis of complex, biologically active molecules containing the pyrrolidine framework. wikipedia.orgbohrium.com For example, this strategy has been applied to the synthesis of spirooxindole-pyrrolidines. beilstein-journals.orgbohrium.com The reactivity and selectivity of the cycloaddition can be influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile. mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization represents another important strategy for the synthesis of substituted pyrrolidines. rsc.org These reactions involve the formation of a C-N bond within a single molecule to construct the heterocyclic ring. rsc.org A variety of methods fall under this category, including intramolecular hydroamination and other cyclization cascades. csic.esresearchgate.net

For instance, iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes provides a highly diastereoselective route to trans-2,5-disubstituted pyrrolidines. csic.es This method utilizes readily available L-α-amino acids as starting materials. csic.es Another approach involves the intramolecular cyclization of N-alkoxyl amines, where the reduction of oxime derivatives followed by an SN2' cyclization yields N-alkoxyl pyrrolidines with good stereoselectivity. nih.gov Acid-catalyzed intramolecular Pictet-Spengler type reactions of N-substituted 4,4-diethoxybutan-1-amines have also been developed for the synthesis of polycyclic pyrrolidine derivatives. researchgate.net These intramolecular strategies offer excellent control over the stereochemistry of the resulting pyrrolidine ring.

Stereoselective Synthesis of Pyrrolidine-Containing Scaffolds

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules where specific stereoisomers can exhibit vastly different pharmacological profiles. The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, presents a considerable synthetic challenge in achieving high levels of stereocontrol. nih.gov Methodologies for the stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of an existing, optically pure pyrrolidine ring, and the stereoselective cyclization of acyclic precursors. mdpi.comresearchgate.net

Chiro-specific Synthetic Routes to Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives often commences from readily available chiral starting materials. (S)-proline is a frequently utilized precursor, serving as a foundational chiral scaffold for the synthesis of a variety of enantiomerically pure pyrrolidine-containing compounds. osi.lv For instance, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields (S)-prolinol, a key intermediate in the synthesis of numerous drugs. nih.gov

A notable example of a chiro-specific synthesis involves the use of α-amino acids as chiral educts. acs.org Glutamic acid, for instance, has been successfully employed in the chirospecific synthesis of 5-butyl-2-heptylpyrrolidines. acs.org This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the subsequent transformations, ensuring the formation of a single enantiomer.

Another powerful strategy for achieving enantioselectivity is the use of chiral auxiliaries. The N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary in the asymmetric synthesis of pyrrolidine scaffolds. uobaghdad.edu.iq This method involves the asymmetric Tsuji-Trost allylation of N-tert-butanesulfinyl imines, followed by a sequence of cross-metathesis, reduction, and cyclization to afford pyrrolidine scaffolds in high yields and diastereoselectivities. uobaghdad.edu.iq The chiral auxiliary can be subsequently removed to provide the desired enantiomerically enriched pyrrolidine derivative.

The following table summarizes key chiro-specific synthetic approaches to enantiomerically pure pyrrolidine derivatives.

| Starting Material/Method | Key Transformation(s) | Product Type | Reference(s) |

| (S)-Proline | Reduction (e.g., with LiAlH₄) | (S)-Prolinol and derivatives | nih.gov |

| Glutamic Acid | Multi-step synthesis | 5-Butyl-2-heptylpyrrolidines | acs.org |

| N-tert-Butanesulfinyl imines | Asymmetric Tsuji-Trost allylation, cyclization | sp³-rich pyrrolidine scaffolds | uobaghdad.edu.iq |

Diastereoselective Control in Pyrrolidine Synthesis

Achieving diastereoselective control in the synthesis of substituted pyrrolidines is crucial for accessing specific stereoisomers with desired properties. Various strategies have been developed to influence the relative stereochemistry of newly formed stereocenters during the construction of the pyrrolidine ring.

One effective approach involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. researchgate.net The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester resulted in the corresponding pyrrolidine derivative with a diastereomeric excess of 95%. researchgate.net

Copper-promoted intramolecular aminooxygenation of alkenes offers another powerful tool for diastereoselective pyrrolidine synthesis. nih.gov These reactions can be tuned to selectively produce either 2,5-cis or 2,5-trans disubstituted pyrrolidines in high diastereoselectivity. nih.gov The conformational factors of the substrate play a crucial role in controlling the stereochemical outcome of the cyclization. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an efficient means to generate highly substituted pyrrolidines with excellent diastereoselectivity. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the facile, diastereoselective synthesis of densely functionalized pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.govacs.org Similarly, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, affords substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. rsc.org

The table below highlights several methods for achieving diastereoselective control in pyrrolidine synthesis.

| Method | Key Features | Product Stereochemistry | Reference(s) |

| Catalytic Hydrogenation of Pyrroles | Heterogeneous catalysis, up to four new stereocenters | High diastereoselectivity | researchgate.net |

| Copper-Promoted Aminooxygenation | Intramolecular reaction of alkenes | 2,5-cis or 2,5-trans selectivity | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high functionalization | Exquisite diastereoselectivity | nih.govacs.org |

| Nitro-Mannich/Hydroamination Cascade | Base and gold(I) catalysis, three stereocenters | Good to excellent diastereoselectivity | rsc.org |

| Azomethine Ylide Cycloaddition | Mechanistic tuning of reaction cascade | High diastereomeric purity | nih.gov |

Chemical Reactivity and Derivatization of 1 3 Bromopropyl Pyrrolidine

Transformations Involving the Bromopropyl Chain

The bromopropyl group is the primary site of reactivity, readily participating in reactions that functionalize the terminus of the three-carbon chain.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The terminal bromine atom on the propyl chain is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This SN2-type reaction is a cornerstone of the compound's utility, allowing for the introduction of diverse functional groups. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion to form new derivatives.

For instance, the reaction of 1-(3-bromopropyl)pyrrolidine with secondary amines or other nitrogen-containing nucleophiles leads to the formation of elongated diamine structures. Similarly, reaction with thiol-based nucleophiles yields thioethers, and alkoxides produce the corresponding ethers. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a non-nucleophilic base such as potassium carbonate to neutralize the hydrobromic acid generated.

The synthesis of PARP inhibitors, for example, has utilized this compound to couple with a 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide core, showcasing its role in constructing complex bioactive molecules. mdpi.com Another application involves the reaction with 5-nitroindole (B16589) to create scaffolds that bind to G-quadruplex DNA. d-nb.info

| Nucleophile | Product | Application / Research Area |

| 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | 2-(1-(3-(Pyrrolidin-1-yl)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivatives | PARP Inhibitors for Cancer Treatment mdpi.com |

| 5-Nitro-1H-indole | 1-(3-(Pyrrolidin-1-yl)propyl)-5-nitro-1H-indole derivatives | c-Myc G-Quadruplex Binders d-nb.info |

| Thiouracil Derivatives | 2-[3-(Pyrrolidin-1-yl)propyl]thiopyrimidin-4(3H)-one derivatives | Potential Antimicrobial Agents mdpi.com |

| Phthalimide | 2-[3-(Phthalimido)propyl]-thiopyrimidine derivatives | Synthesis of Amine-containing Heterocycles mdpi.com |

Conversion to Other Halogenated or Functionalized Propyl Chains

Beyond the introduction of heteroatom nucleophiles, the bromopropyl group can be converted to other functionalities. A common transformation is the Finkelstein reaction, where the bromide is exchanged for iodide by treatment with sodium iodide in a solvent like acetone. This conversion is often performed to increase the alkylating power of the propyl chain, as iodide is a better leaving group than bromide.

Furthermore, the bromine can be displaced by other functional groups such as the azide (B81097) anion (from sodium azide) to form 1-(3-azidopropyl)pyrrolidine. rsc.orgsmolecule.com This azido (B1232118) derivative is a valuable intermediate for further chemistry, such as "click" reactions (e.g., Huisgen cycloaddition) to form triazoles or reduction to the corresponding primary amine, 1-(3-aminopropyl)pyrrolidine. rsc.orgrsc.orglookchem.com

Modifications of the Pyrrolidine (B122466) Ring System

While reactions on the bromopropyl chain are more common, the pyrrolidine ring itself can also be modified.

Functionalization at Ring Carbons

Direct functionalization of the C-H bonds of the pyrrolidine ring in this compound is challenging but represents a modern approach to creating complex derivatives. sigmaaldrich.com Methods for the C-H functionalization of saturated nitrogen heterocycles, particularly at sites remote from the nitrogen atom, are an area of active research. nih.gov These reactions often rely on transition metal catalysis and may involve directing groups to achieve selectivity for a specific C-H bond, for example, at the C2, C3, or C4 positions. nih.govrsc.org While specific examples starting from this compound are not widespread in literature, general methods for N-alkylpyrrolidines suggest that such transformations are feasible. sci-hub.se These methods could potentially allow for the introduction of aryl or alkyl groups onto the pyrrolidine backbone, significantly increasing the structural diversity of accessible derivatives. nih.govsci-hub.se

Formation of Pyrrolidinium (B1226570) Salts and Quaternary Ammonium (B1175870) Compounds

The tertiary nitrogen atom of the pyrrolidine ring is nucleophilic and can react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. This process, known as quaternization, imparts a permanent positive charge to the nitrogen atom, creating a pyrrolidinium cation. For example, reacting this compound with an alkylating agent like methyl iodide would yield 1-(3-bromopropyl)-1-methylpyrrolidinium iodide. Such pyrrolidinium salts are a class of ionic liquids and have been investigated for various applications. researchgate.net

| Alkylating Agent | Product | Compound Class |

| Methyl Iodide (hypothetical) | 1-(3-Bromopropyl)-1-methylpyrrolidinium iodide | Quaternary Ammonium Salt |

| 1,3-Dibromopropane (B121459) | This compound (intramolecular reaction with precursor) | Pyrrolidinium Salt (precursor formation) |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular complexity. researchgate.netorganic-chemistry.org this compound can potentially participate in MCRs in two ways: the nucleophilic nitrogen can react with electrophiles (like aldehydes to form iminium ions), or the electrophilic bromopropyl chain can be attacked by a nucleophile generated in situ.

While specific MCRs that explicitly name this compound as a starting material are not extensively documented, its structural motifs are found in products of related reactions. For example, the synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks involves the reaction of a primary amine, a maleimide, and an aldehyde, generating a pyrrolidine ring. ua.es Although this specific example doesn't use our title compound as a starting amine, it illustrates the type of transformations where a functionalized pyrrolidine could be incorporated or formed. The development of novel MCRs remains a key area for synthetic chemists, and the dual reactivity of this compound makes it an attractive candidate for inclusion in such efficient synthetic strategies.

Applications of 1 3 Bromopropyl Pyrrolidine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

1-(3-Bromopropyl)pyrrolidine is a valuable precursor for the synthesis of a variety of complex heterocyclic structures, particularly fused and bridged ring systems. The inherent reactivity of the terminal bromide allows for intramolecular cyclization strategies and reactions with various nucleophiles to construct novel polycyclic frameworks.

One common strategy involves the intramolecular quaternization of the pyrrolidine (B122466) nitrogen by the bromopropyl chain, which can lead to the formation of a strained azetidinium intermediate. This intermediate can then be intercepted by nucleophiles to yield substituted pyrrolidines. More significantly, the bromopropyl moiety can be used to tether the pyrrolidine ring to another cyclic system, followed by a ring-closing reaction to generate fused heterocycles. For instance, reaction with a suitable dinucleophile can lead to the formation of bicyclic structures containing the pyrrolidine ring.

An important class of fused heterocycles that can be accessed from precursors similar to this compound are pyrrolo[1,2-a]azepines and related structures. nih.gov While direct synthesis from this compound might require several steps, the principle of using an N-substituted pyrrolidine with a reactive side chain to construct a seven-membered ring is well-established. For example, derivatives of this compound can be elaborated to include a suitable functional group that can undergo an intramolecular cyclization to form the azepine ring fused to the pyrrolidine.

Furthermore, bridged heterocyclic systems, which are of interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes, can be synthesized using precursors derived from this compound. enamine.netnih.gov The synthesis of such bridged lactams and related heterocycles often involves complex multi-step sequences where a flexible side chain is induced to form a bridge across the ring. nih.gov

The following table summarizes representative examples of complex heterocyclic structures that can be synthesized from precursors conceptually derived from this compound.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System |

| N-Aryl-1-(3-halopropyl)pyrrolidine | Intramolecular C-N coupling | Pyrrolo[1,2-a]quinolinium salts |

| 1-(3-Azidopropyl)pyrrolidine | Intramolecular [3+2] cycloaddition | Tetrahydropyrrolo[1,2-c] nih.govpnas.orgnih.govtriazole |

| 1-(3-Hydroxypropyl)pyrrolidine derivative | Intramolecular cyclodehydration | Oxazolo[3,2-a]pyrrolidinium salts |

Reagent in Cross-Coupling and Annulation Reactions

The presence of a primary alkyl bromide in this compound makes it a suitable substrate for various cross-coupling and annulation reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstones of modern organic synthesis. wikipedia.orgyoutube.com

While the classical Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations of this reaction can accommodate alkyl halides. wikipedia.orglibretexts.org For instance, an intramolecular Heck reaction of a molecule containing both the pyrrolidine moiety and a suitably positioned alkene could lead to the formation of a new carbocyclic or heterocyclic ring. libretexts.orgnih.gov Although direct intermolecular Heck-type coupling of this compound with an alkene might be challenging, related palladium-catalyzed carboamination reactions have been developed for the synthesis of N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides, demonstrating the utility of palladium catalysis in constructing substituted pyrrolidines. nih.gov

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is another powerful method for C-C bond formation. While typically employed for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. The reaction of this compound with an organoboron reagent in the presence of a suitable palladium catalyst could provide a route to introduce a variety of substituents at the terminus of the propyl chain.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned using this compound. For example, reaction with a suitable enolate or other carbon nucleophile could lead to the formation of a new carbocycle fused or spiro-fused to the pyrrolidine ring.

The table below outlines potential applications of this compound in cross-coupling and annulation reactions based on established methodologies for similar alkyl halides.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System |

| Suzuki Coupling | Arylboronic acid | 1-(3-Arylpropyl)pyrrolidine | Palladium(0) complex with phosphine (B1218219) ligands |

| Heck-type Reaction (intramolecular) | Tethered alkene | Bicyclic pyrrolidine derivative | Palladium(II) acetate (B1210297) with phosphine ligands |

| Sonogashira Coupling | Terminal alkyne | 1-(Alk-4-ynyl)pyrrolidine | Palladium(0)/Copper(I) |

| Nucleophilic Substitution/Annulation | β-Ketoester | 2-(Pyrrolidin-1-ylmethyl)cyclopentanone | Base-mediated |

These examples highlight the synthetic potential of this compound as a reagent in modern catalytic C-C bond-forming reactions.

Precursor for Scaffold Diversity in Chemical Libraries

In the fields of drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel bioactive molecules. nih.gov Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid assembly of such libraries. nih.govpnas.orgnih.govresearchgate.netresearchgate.net this compound, with its bifunctional nature, is an excellent starting point for the creation of diverse molecular scaffolds.

The pyrrolidine ring itself is considered a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. nih.govmdpi.comnih.gov The 3-bromopropyl side chain provides a reactive handle for introducing a wide range of chemical diversity. Through parallel synthesis, this compound can be reacted with a library of nucleophiles (e.g., amines, thiols, carboxylates, phenols) to generate a large collection of compounds with a common pyrrolidine core but varied peripheral functionality. spirochem.combioduro.com

This approach allows for the systematic exploration of the chemical space around the pyrrolidine scaffold. For instance, a library of 1-(3-substituted-propyl)pyrrolidines can be readily prepared and screened for biological activity. The hits from such a screen can then be further optimized.

Furthermore, this compound can be incorporated into more complex scaffolds in a combinatorial fashion. For example, it can be used as one of the building blocks in a multi-component reaction, or it can be attached to a solid support to facilitate the synthesis of a larger library of compounds. The synthesis of encoded combinatorial libraries of highly functionalized pyrrolidines has been demonstrated as an efficient method for the discovery of potent enzyme inhibitors. nih.govpnas.orgnih.govresearchgate.netresearchgate.net While not explicitly starting from this compound, these studies highlight the amenability of the pyrrolidine scaffold to combinatorial approaches.

The following table illustrates how this compound can be utilized to generate scaffold diversity in chemical libraries.

| Library Generation Strategy | Diversification Reagents | Resulting Scaffold Class |

| Parallel Nucleophilic Substitution | Library of primary and secondary amines | 1-(3-(Dialkylamino)propyl)pyrrolidines |

| Parallel Nucleophilic Substitution | Library of thiols | 1-(3-(Alkylthio)propyl)pyrrolidines |

| Solid-Phase Synthesis | Attachment to resin, followed by reaction with diverse building blocks | Resin-bound pyrrolidine derivatives for further elaboration |

| Multi-component Reaction | Aldehyde, isocyanide, and a suitable coupling partner | Highly substituted pyrrolidine derivatives |

Medicinal Chemistry and Pharmacological Research on 1 3 Bromopropyl Pyrrolidine Derivatives

Design and Synthesis of Biologically Active Analogues

The primary utility of 1-(3-Bromopropyl)pyrrolidine in medicinal chemistry is as an alkylating agent to introduce the N-(3-pyrrolidinyl)propyl moiety into target molecules. This synthetic strategy is fundamental in the design of analogues aimed at a variety of biological targets. The synthesis typically involves a nucleophilic substitution reaction where a nucleophile, often a nitrogen or oxygen atom within a core molecular scaffold, displaces the bromide ion from this compound.

Common synthetic approaches utilizing this reagent include:

N-Alkylation: This is the most frequent application, where primary or secondary amines react with this compound to form a new carbon-nitrogen bond. This method has been employed to synthesize derivatives of various heterocyclic systems, such as quinazolines and 1H-pyrrolo[3,2-c]quinolines, to probe receptor binding sites. nih.govmdpi.com

O-Alkylation: Phenols or alcohols can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack the bromopropyl group, resulting in the formation of an ether linkage.

S-Alkylation: Thiol-containing compounds can be similarly alkylated to produce thioethers.

These synthetic strategies are versatile and have been applied to generate libraries of compounds for pharmacological screening. mdpi.comumn.edu For instance, researchers have synthesized series of pyrrolidine-functionalized nucleoside analogs and pyrrolidine-based T-type calcium channel inhibitors to evaluate their therapeutic potential. umn.edunih.gov The synthesis of these derivatives often begins with a pre-existing molecular scaffold known to have some biological activity, with the goal of enhancing potency, selectivity, or pharmacokinetic properties by adding the pyrrolidinopropyl side chain. The preparation of five-membered heterocycles like pyrrolidine (B122466) can also be achieved through methods like 1,3-dipolar cycloadditions, providing access to diverse core structures for further functionalization. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For derivatives synthesized using this compound, SAR studies focus on understanding how the pyrrolidine ring, the propyl linker, and substituents on either part of the molecule influence biological activity. nih.govnih.gov

The pyrrolidine ring is a key pharmacophore in many biologically active compounds. frontiersin.orgnih.gov Its significance stems from several key features:

Three-Dimensional Structure: As a saturated heterocycle, the pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.govnih.gov This flexibility allows it to explore a wider pharmacophore space and adapt its shape to fit optimally within a biological target's binding site. nih.govnih.gov

Basic Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is basic (pKa of the conjugate acid is ~11.3) and is often protonated at physiological pH. wikipedia.org This positively charged center can form crucial ionic interactions, or salt bridges, with acidic residues (e.g., aspartic acid, glutamic acid) in receptor binding pockets. nih.gov It can also act as a hydrogen bond acceptor.

Stereochemical Center: The carbon atoms of the pyrrolidine ring can be substituted, creating chiral centers. This introduces stereochemical complexity that is often critical for selective receptor recognition and biological activity. nih.govnih.gov

The propyl chain derived from this compound acts as a linker between the core scaffold and the pyrrolidine ring. The length and flexibility of this linker are critical determinants of biological activity.

Chain Length: Studies on various compound classes have shown that the length of the alkyl chain connecting a basic amine to a core structure significantly impacts receptor affinity. For cannabimimetic indoles, for example, high affinity for CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Lengthening the chain beyond an optimal length can lead to a dramatic decrease in binding affinity, likely due to steric hindrance or an inability to bridge key interaction points within the receptor. nih.gov

Substituents: Introducing substituents on the pyrrolidine ring or the linker can modulate a compound's affinity and selectivity. In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, replacing a hydrogen on the pyrrolidine nitrogen with various alkyl groups (e.g., ethyl, isobutyl) had a significant impact on the affinity for both serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. nih.gov This demonstrates that even small modifications to the pyrrolidine moiety can fine-tune the pharmacological profile.

| Compound | Amine Fragment | Substituent on Pyrrolidine N | 5-HT6R Ki (nM) | D3R % Displacement @ 10⁻⁶ M |

|---|---|---|---|---|

| PZ-1643 | (S)-3-aminopyrrolidine | Isobutyl | 2.5 | 72 |

| 13 | (R)-2-(aminomethyl)pyrrolidine | Ethyl | 2.8 | 63 |

| 17 | (R)-2-(aminomethyl)pyrrolidine | Isobutyl | 2.6 | 91 |

| 19 | (R)-2-(aminomethyl)pyrrolidine | 2-Hydroxyethyl | 11.4 | 76 |

The stereochemistry of the pyrrolidine ring is a critical factor influencing biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselectivity, binding one enantiomer of a drug more strongly than the other. nih.gov

The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov The spatial orientation of substituents on the ring can profoundly alter the molecule's binding mode and, consequently, its pharmacological effect. nih.govnih.gov For instance, a study on antiestrogen (B12405530) benzopyran derivatives revealed that the stereospecific orientation of a 3-R-methylpyrrolidine substituent was essential for achieving a pure estrogen receptor α antagonist profile. nih.gov Similarly, in the development of dual 5-HT6/D3 receptor ligands, the stereochemistry of the aminomethyl)pyrrolidine fragment was shown to be important, with the (R)-2-(aminomethyl) congener being preferred for interaction with the serotoninergic target. nih.gov The different biological profiles of stereoisomers are attributed to their distinct interactions with enantioselective proteins. nih.govnih.gov

Pharmacological Profiling of this compound-Based Compounds

The incorporation of the pyrrolidinopropyl group into various scaffolds has led to the discovery of compounds with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. frontiersin.orgnih.gov A particularly well-studied area is their activity within the central nervous system, especially as anticonvulsant agents.

The pyrrolidine ring is a core feature of several antiepileptic drugs (AEDs). frontiersin.org For example, Levetiracetam is a widely used pyrrolidine anticonvulsant, and ethosuximide, a pyrrolidine-2,5-dione derivative, is used for absence seizures. drugs.comnih.govdrugbank.com Consequently, the synthesis of novel pyrrolidine derivatives is a promising strategy for discovering new anticonvulsant agents. nih.gov

Derivatives of pyrrolidine-2,5-dione, which can be synthesized with N-alkylamine fragments, have been extensively evaluated for their anticonvulsant properties. nih.govnih.gov These compounds are typically screened in standard animal models of epilepsy, such as the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. nih.govnih.gov

The neurological targets for these compounds often involve ion channels. Studies on N-Mannich bases derived from pyrrolidine-2,5-dione have shown that their mechanism of action can involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Blocking these channels can reduce neuronal excitability and suppress seizure activity. The pyrrolidine-2,5-dione ring is considered a key pharmacophore for anticonvulsant activity. nih.gov

| Compound | Structure/Modification | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) |

|---|---|---|---|

| 12 | N-(4-phenylpiperazin-1-yl)methyl-pyrrolidine-2,5-dione | 71.5 | > 300 |

| 13 | N-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)pyrrolidine-2,5-dione | 58.9 | > 300 |

| 23 | N-((4-phenylpiperazin-1-yl)methyl)-3-methylpyrrolidine-2,5-dione | 85.6 | > 300 |

| 24 | N-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3-methylpyrrolidine-2,5-dione | 105.1 | > 300 |

The results often indicate that these compounds are effective in the MES test, suggesting a potential mechanism involving the blockade of voltage-gated sodium channels, similar to established drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Antinociceptive and Analgesic Properties

The search for novel analgesics with improved efficacy and better side-effect profiles is a continuous effort in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds with significant antinociceptive and analgesic activities.

Research into novel pyrrolidine derivatives has identified several compounds with potent analgesic effects. For instance, a study on new pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines revealed that compound A-4 exhibited the highest analgesic effects. nih.gov Another study focusing on spiro[indan-1,3'-pyrrolidine] derivatives, designed as rigid analogs of profadol, identified the 4-hydroxy derivative as having codeine-level analgesia in both writhing and hot plate tests in mice. nih.gov

Furthermore, investigations into pyrrolidinomorphinane derivatives have shown that these compounds can produce profound analgesia. Specifically, Agent I [7,8-(N-phenylpyrrolidino)-tetrahydrooripavin] and Agent II [7,8-[N-(p-bromophenyl)-pyrrolidino]-tetrahydrooripavin] completely inhibited writhing induced by both acetic acid and acetylcholine, indicating a strong analgesic effect. researchgate.net The analgesic effect of these pyrrolidinomorphinane derivatives was found to be antagonized by naloxone, suggesting an interaction with opioid receptors. researchgate.nettandfonline.com

The mechanism of action for the analgesic properties of some pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Computational docking studies have been employed to understand the interaction of these derivatives with COX-1 and COX-2 enzymes. nih.gov

| Compound/Derivative | Analgesic Model | Key Findings |

| A-4 | In vivo animal models | Exhibited the highest analgesic effects among the synthesized compounds. nih.gov |

| 4-hydroxy spiro[indan-1,3'-pyrrolidine] | Writhing and hot plate tests in mice | Demonstrated codeine-level analgesia. nih.gov |

| Agent I and Agent II (pyrrolidinomorphinane derivatives) | Acetic acid and acetylcholine-induced writhing in mice | Completely inhibited writhing, with the effect antagonized by naloxone. researchgate.net |

Anticancer Potential, including Poly(ADP-ribose) Polymerase (PARP) Inhibition

The pyrrolidine scaffold is a key structural feature in a variety of compounds with demonstrated anticancer activity. bohrium.comnih.gov Derivatives of this compound have been investigated for their potential as anticancer agents, with a particular focus on the inhibition of Poly(ADP-ribose) Polymerase (PARP).

PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks, and its inhibition is a promising strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) moiety of its substrate, NAD+. nih.govnih.gov Several research groups have designed and synthesized novel PARP-1 inhibitors based on different scaffolds that incorporate a pyrrolidine ring. For example, a series of 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives were developed, with compound 16l being the most potent PARP-1 inhibitor in the series. nih.gov Similarly, pyridopyridazinone derivatives have been designed as isosteres of the phthalazine (B143731) nucleus of the approved PARP inhibitor Olaparib, with compound 8a showing inhibitory potency comparable to Olaparib. nih.gov

Beyond PARP inhibition, other pyrrolidine derivatives have shown significant antiproliferative activity against various human cancer cell lines. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated enhanced anticancer activity against human A549 lung epithelial cells, with the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings proving particularly effective. mdpi.com Additionally, spiropyrrolidine-thiazolo-oxindole derivatives have been synthesized, with compounds 43a and 43b being approximately 11 times more active against the HepG2 cell line than the reference drug cisplatin (B142131). nih.gov

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings |

| 1H-Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 inhibition | BRCA-deficient cell lines | Compound 16l was the most potent inhibitor. nih.gov |

| Pyridopyridazinones | PARP-1 inhibition | Not specified | Compound 8a showed IC50 of 36 nM, comparable to Olaparib. nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Antiproliferative | A549 (lung) | 1,3,4-Oxadiazolethione and 4-aminotriazolethione derivatives showed enhanced activity. mdpi.com |

| Spiropyrrolidine-thiazolo-oxindoles | Antiproliferative | HepG2, MCF-7, HCT-116 | Compounds 43a and 43b were significantly more active than cisplatin against HepG2. nih.gov |

Antimicrobial, Antifungal, and Antiviral Efficacy

The growing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Pyrrolidine derivatives have been extensively studied for their potential to combat a wide range of pathogens, including bacteria, fungi, and viruses. nih.gov

Numerous studies have reported the synthesis of novel pyrrolidine derivatives with significant antibacterial and antifungal activities. ijcps.orgekb.egbiointerfaceresearch.com For example, a new class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, has been screened for activity against ten human pathogenic bacteria and four dermatophytic fungi, showing broad-spectrum efficacy. researchgate.net Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with the 4-F-phenyl derivative (11 ) showing selective inhibition of Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Furthermore, sulfonylamino pyrrolidine derivatives have demonstrated good activity against S. aureus, E. coli, and P. aeruginosa. nih.gov

In the realm of antifungal research, spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) heterocyclic hybrids have been investigated. Compound 44 , containing OCF3 and 2-Cl substitutions, was found to be the most active agent against C. albicans with a MIC value of 4 μg/mL. nih.gov

The antiviral potential of pyrrolidine derivatives has also been explored. Pyrrolidine-containing analogs are known to have inhibitory activity against various viruses. nih.gov For instance, certain pyrrolidine derivatives have been investigated for their ability to inhibit viral reverse transcriptases, a key enzyme in the replication of retroviruses like HIV. umn.edu Additionally, some pyrrolidine-based compounds have been investigated for their potential against other viruses, though specific data on this compound derivatives in this context is less detailed. drugbank.com

| Compound/Derivative Class | Activity | Pathogen(s) | Key Findings |

| Spiro pyrrolidines | Antibacterial, Antifungal | Various human pathogenic bacteria and dermatophytic fungi | Showed broad-spectrum antimicrobial and antifungal activity. researchgate.net |

| Thiazole-based pyrrolidines | Antibacterial | Gram-positive bacteria (B. cereus, S. aureus) | Compound 11 selectively inhibited Gram-positive bacteria. nih.govbiointerfaceresearch.com |

| Sulfonylamino pyrrolidines | Antibacterial | S. aureus, E. coli, P. aeruginosa | Compound 38 showed the best activity against all three bacteria. nih.gov |

| Spirooxindole pyrrolidine hybrids | Antifungal | C. albicans | Compound 44 was the most active with a MIC of 4 μg/mL. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory properties of pyrrolidine derivatives are often investigated alongside their analgesic effects, as both activities can be mediated by the inhibition of the COX enzymes. nih.govresearchgate.net

Several studies have demonstrated the anti-inflammatory potential of newly synthesized pyrrolidine derivatives. In one study, compound A-1 was identified as having the highest anti-inflammatory effect among a series of novel pyrrolidine derivatives. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of COX enzymes. researchgate.net Another study focused on nitric ester derivatives of ibuprofen (B1674241) and naproxen (B1676952) linked to L-proline methyl ester, showcasing a strategy to combine the anti-inflammatory properties of NSAIDs with the pyrrolidine scaffold. mdpi.com

While the immunomodulatory effects of this compound derivatives are not as extensively documented as their anti-inflammatory properties, the modulation of inflammatory pathways inherently involves the immune system. The ability of these compounds to inhibit key inflammatory mediators suggests a potential for immunomodulation that warrants further investigation.

| Compound/Derivative | Activity | Proposed Mechanism | Key Findings |

| A-1 | Anti-inflammatory | COX inhibition | Exhibited the highest anti-inflammatory effects in its series. nih.gov |

| NSAID-Proline Methyl Ester Conjugates | Anti-inflammatory | COX inhibition | Combined the anti-inflammatory action of NSAIDs with a pyrrolidine moiety. mdpi.com |

Central Nervous System (CNS) Activities (e.g., antidepressant)

The pyrrolidine ring is a privileged scaffold for compounds targeting the central nervous system. nih.gov Several marketed drugs for CNS disorders, such as the antidepressant rolipram, contain a pyrrolidine moiety. frontiersin.org Research into novel this compound derivatives has focused on developing new agents for the treatment of depression.

A significant area of research has been the design of multi-target antidepressants. One study described a novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with combined effects on serotonin (5-HT1A) and dopamine (D2) receptors, as well as serotonin (SERT), noradrenaline (NET), and dopamine (DAT) transporters. nih.gov Within this series, compounds 4 and 11 emerged as lead candidates due to their promising pharmacological profiles. nih.gov

Another series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also demonstrated potent ligand activity for the 5-HT1A receptor and SERT. researchgate.net Compounds 15 , 18 , 19 , and 30 from this series showed significant affinity for both targets, highlighting their potential as antidepressant agents. researchgate.net

| Compound/Derivative | Target(s) | Potential Application | Key Findings |

| Compound 11 | 5-HT1A, D2, SERT, DAT | Antidepressant | High affinity for 5-HT1A (Ki = 128.0 nM), D2 (Ki = 51.0 nM), and SERT (Ki = 9.2 nM). nih.gov |

| Compound 4 | SERT, NET, DAT | Antidepressant | Desirable binding profile to SERT/NET/DAT (Ki = 47.0 nM/167.0 nM/43% inhibition at 1 µM). nih.gov |

| Compounds 15, 18, 19, 30 | 5-HT1A, SERT | Antidepressant | Showed significant affinity for both 5-HT1A and SERT. researchgate.net |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. A key aspect of this is determining their binding affinity and selectivity for specific biological targets.

The therapeutic efficacy of a drug is often directly related to its ability to bind to its target receptor with high affinity and selectivity. For pyrrolidine derivatives with CNS activity, key targets include serotonin and dopamine receptors and transporters.

For derivatives with analgesic properties, the interaction with opioid receptors is a key area of investigation. The analgesic effects of pyrrolidinomorphinane derivatives were antagonized by naloxone, an opioid receptor antagonist, strongly suggesting that these compounds act through opioid pathways. researchgate.net

| Compound | Receptor/Transporter | Binding Affinity (Ki) |

| Compound 11 | 5-HT1A | 128.0 nM nih.gov |

| D2 | 51.0 nM nih.gov | |

| SERT | 9.2 nM nih.gov | |

| DAT | 288.0 nM nih.gov | |

| Compound 4 | SERT | 47.0 nM nih.gov |

| NET | 167.0 nM nih.gov | |

| Compound 10 | 5-HT1A | Highest in its series nih.gov |

Enzyme Inhibition Kinetics and Specificity

Research into the derivatives of this compound has revealed their potential as inhibitors of several key enzymes, including cholinesterases and monoamine oxidases. The structural modifications of the parent compound have led to derivatives with varying degrees of potency and selectivity.

Cholinesterase Inhibition:

A number of studies have focused on the synthesis of novel pyrrolidine derivatives and their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. For instance, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and evaluated for their cholinesterase inhibitory properties. Within this series, compounds 8e and 8g demonstrated promising efficacy against both AChE and BChE, with a notable selectivity towards AChE. The structure-activity relationship (SAR) analysis indicated that the nature of the substituent on the phenyl ring at the C-4′ position of the pyrrolidine ring influences the inhibitory activity. Specifically, an unsubstituted phenyl ring was generally more favorable for AChE inhibition compared to a p-chlorophenyl substituent, as observed in pairs 8b/8d and 8h/8j . nih.gov

Another study on dispiro pyrrolidine derivatives reported that these compounds generally exhibited better inhibitory activity against BChE compared to AChE. Compound 7b from this series was identified as a potent BChE inhibitor with an IC50 value of 12.78 ± 1.52 μM. Kinetic analysis of compound 7b suggested a mixed-mode of inhibition, indicating that the molecule could bind to both the active site and an allosteric site of the enzyme. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| 7b | Butyrylcholinesterase (BChE) | 12.78 ± 1.52 | Mixed |

| 8b | Acetylcholinesterase (AChE) | 13.60 | Not specified |

| 8d | Acetylcholinesterase (AChE) | 24.30 | Not specified |

| 8g | Acetylcholinesterase (AChE) | Not specified | Not specified |

| 8h | Acetylcholinesterase (AChE) | 6.27 | Not specified |

| 8j | Acetylcholinesterase (AChE) | 20.98 | Not specified |

| 2e | Acetylcholinesterase (AChE) | 3.3 | Not specified |

| 2i | Acetylcholinesterase (AChE) | 3.7 | Competitive |

| 3e | Acetylcholinesterase (AChE) | 5.5 | Not specified |

Monoamine Oxidase Inhibition:

Derivatives of pyrrolidine have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters like dopamine and serotonin. A series of novel chiral fluorinated pyrrolidine derivatives were designed and synthesized, leading to the identification of compound D5 as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.019 μM. This compound was found to be approximately 10-fold more potent than the established drug safinamide. The high potency was attributed to enhanced hydrophobic interactions within the enzyme's active site. researchgate.net

In another study, a series of pyridazinobenzylpiperidine derivatives, which incorporate a piperidine (B6355638) ring (structurally related to pyrrolidine), were evaluated for MAO inhibition. Most of these compounds showed a preference for inhibiting MAO-B over MAO-A. Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| D5 | Monoamine Oxidase B (MAO-B) | 0.019 | 2440 |

| Safinamide | Monoamine Oxidase B (MAO-B) | 0.163 | 172 |

| S5 | Monoamine Oxidase B (MAO-B) | 0.203 | 19.04 |

| S16 | Monoamine Oxidase B (MAO-B) | 0.979 | Not specified |

| S15 | Monoamine Oxidase A (MAO-A) | 3.691 | Not applicable |

| S5 | Monoamine Oxidase A (MAO-A) | 3.857 | Not applicable |

Ion Channel and Neurotransmitter Transporter Modulation

The structural scaffold of this compound has been utilized to develop compounds that modulate the activity of ion channels and neurotransmitter transporters, critical components of neuronal signaling.

Ion Channel Modulation:

A novel series of pyrrolidine derivatives were synthesized and evaluated as potential sodium channel blockers. Through structure-activity relationship (SAR) studies, compound 5e was identified as a potent Na+ channel blocker. Importantly, this compound exhibited low inhibitory action against the human ether-a-go-go-related gene (hERG) channels, which is a desirable characteristic for reducing the risk of cardiac side effects. nih.gov

Neurotransmitter Transporter Modulation:

Derivatives containing the pyrrolidine motif have been explored for their ability to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). A series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters, which can be conceptually derived from a pyrrolidine-containing core, were synthesized and evaluated for their binding affinities to these transporters. Several compounds in this series demonstrated high affinity for both DAT and SERT, with lower affinity for NET. Notably, compound 8i , a 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester, showed an IC50 value of 2.5 nM for DAT and Ki values of 3.5 nM and 2040 nM for SERT and NET, respectively, highlighting its potency and selectivity for DAT and SERT. nih.gov

The cyclic analogue of GABA, 3-pyrrolidineacetic acid (homo-beta-proline), which contains a pyrrolidine ring, has been shown to be a potent agonist at GABA-A receptors and an effective interactor with GABA-uptake mechanisms. The enantiomers of homo-beta-proline exhibit stereoselective binding to GABA-A and GABA-B receptors. (R)-homo-beta-proline is more potent as an inhibitor of GABA-A receptor binding, while the (S)-enantiomer shows exclusive affinity for GABA-B receptors. Interestingly, both enantiomers were found to be approximately equieffective as inhibitors of synaptosomal GABA uptake. nih.gov

| Compound/Derivative Class | Target | Activity | Key Findings |

| 5e (pyrrolidine derivative) | Sodium (Na+) Channels | Blocker | Potent Na+ channel blocker with low hERG inhibition. |

| 8i (3β-phenyltropane analogue) | Dopamine Transporter (DAT) | High Affinity (IC50 = 2.5 nM) | Potent and selective for DAT and SERT over NET. |

| 8i (3β-phenyltropane analogue) | Serotonin Transporter (SERT) | High Affinity (Ki = 3.5 nM) | Potent and selective for DAT and SERT over NET. |

| 8i (3β-phenyltropane analogue) | Norepinephrine Transporter (NET) | Low Affinity (Ki = 2040 nM) | Potent and selective for DAT and SERT over NET. |

| (R)-homo-beta-proline | GABA-A Receptor | Agonist/Binding Inhibitor | More potent than the (S)-enantiomer at GABA-A receptors. |

| (S)-homo-beta-proline | GABA-B Receptor | Binding Affinity | Exclusive affinity for GABA-B receptors. |

| (R)- and (S)-homo-beta-proline | GABA Uptake | Inhibitor | Approximately equieffective as inhibitors. |

Computational Chemistry and Theoretical Investigations of 1 3 Bromopropyl Pyrrolidine Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of molecules like 1-(3-Bromopropyl)pyrrolidine. nih.gov The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. nih.gov The specific pucker is influenced by the nature and stereochemistry of its substituents. nih.gov

Molecular dynamics simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.com This approach provides a dynamic view of the molecule, revealing accessible conformations, the transitions between them, and their relative stabilities. ucr.edu For the this compound system, MD simulations can show how the flexible propyl chain moves relative to the pyrrolidine ring and how the entire molecule behaves in different environments, such as in a vacuum or solvated in water.

A thorough conformational analysis is crucial because different conformers can exhibit different binding affinities to a biological target. researchgate.net Computational protocols can systematically search for low-energy conformers, which are then ranked by their stability, often calculated using high-level electronic structure methods. researchgate.net Studies on substituted prolines have shown that electronegative or sterically demanding groups at the C-4 position can lock the pyrrolidine ring into specific puckering modes, demonstrating how substitution patterns control conformation. nih.gov This conformational control is a key principle in designing molecules with specific biological functions.

Table 2: Example of Conformational Analysis Results for a Substituted Pyrrolidine Note: This table provides an example of data generated from a conformational search and does not represent specific experimental data for this compound.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°)(N1-C7-C8-C9) | Pyrrolidine Pucker | Population (%) |

| Conf-1 | 0.00 | 178.5 | C2-endo | 45.2 |

| Conf-2 | 0.45 | -65.2 | C3-exo | 28.1 |

| Conf-3 | 0.98 | 68.9 | C2-endo | 15.5 |

| Conf-4 | 1.55 | 175.1 | C3-exo | 11.2 |

Ligand-Protein Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. journaljpri.com It is a cornerstone of structure-based drug design, helping to elucidate binding mechanisms and predict the binding affinity of potential drug candidates. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. mdpi.com

In the context of this compound derivatives, docking studies can predict how these molecules might interact with specific protein targets. The pyrrolidine scaffold is a key feature in antagonists for receptors like the CCR5 receptor. researchgate.net Docking simulations can reveal crucial interactions, such as hydrogen bonds formed by the pyrrolidine nitrogen or hydrophobic interactions involving the ring's carbon atoms. The bromopropyl group can also play a significant role, potentially forming halogen bonds with electron-donating residues (like the backbone carbonyl oxygen) in the protein's active site. nih.gov

Docking studies on various pyrrolidine-based inhibitors have successfully identified key amino acid residues responsible for binding. bohrium.com For example, in studies of Dipeptidyl peptidase (DPP) inhibitors, docking revealed the importance of interactions with specific glutamic acid and tyrosine residues in the active site. tandfonline.com The results from docking are often used as starting points for more computationally intensive MD simulations to assess the stability of the predicted ligand-protein complex over time. journaljpri.com

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine Ligand Note: This table is a generic representation of docking output and does not reflect actual results for this compound against a specific target.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | ASP-145, LYS-33 | Hydrogen Bond, Ionic |

| VAL-40, LEU-128 | Hydrophobic | ||

| Protease Y | -7.2 | GLU-275, TYR-788 | Hydrogen Bond |

| TRP-210 | Pi-Pi Stacking | ||

| GPCR Z | -9.1 | SER-192 | Hydrogen Bond |

| PHE-264, ILE-112 | Hydrophobic | ||

| GLN-108 | Halogen Bond (with Bromine) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the target receptor is unknown or when researchers want to derive predictive models from a set of known active and inactive compounds. ijarbs.com

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties)—to predict the activity of new, unsynthesized compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields (steric, electrostatic, hydrophobic, etc.) to build these relationships, providing intuitive contour maps that guide structural modifications to enhance activity. bohrium.comnih.gov

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor and elicit a biological response. frontiersin.org These models can be generated from a set of active ligands or from a known ligand-protein complex. tandfonline.com Once created, a pharmacophore model can be used as a 3D query to rapidly screen large chemical databases for novel molecules that fit the model and are therefore likely to be active. tandfonline.com Both QSAR and pharmacophore modeling have been successfully applied to various series of pyrrolidine derivatives to design new inhibitors for targets such as DPP-IV and myeloid cell leukemia-1 (Mcl-1). bohrium.comnih.gov

Table 4: Example of a 3D-QSAR Model Summary for Pyrrolidine Derivatives Note: This table shows typical statistical parameters for CoMFA and CoMSIA models and is for illustrative purposes only.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Field Contributions (%) |

| CoMFA | 0.689 | 0.999 | 0.986 | Steric: 55, Electrostatic: 45 |

| CoMSIA | 0.614 | 0.923 | 0.815 | Steric: 20, Electrostatic: 25, Hydrophobic: 30, H-Bond Acceptor: 25 |

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of 1-(3-Bromopropyl)pyrrolidine. These methods operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds like this compound. In a typical reverse-phase (RP) HPLC or UPLC setup, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase. For a molecule like this compound, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Given the basic nitrogen atom in the pyrrolidine (B122466) ring, method development might involve adjusting the pH of the mobile phase with additives like formic acid or phosphoric acid to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte. sielc.com UPLC, which uses smaller particle sizes in the column (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. sielc.comsielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). chromforum.org

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective chromatographic method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The separation occurs as the mobile phase moves up the plate by capillary action. unotes.net Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have stronger interactions with the silica and move shorter distances. unotes.net Visualization of the separated spots can be achieved using UV light or a chemical staining agent like potassium permanganate (B83412) or iodine vapor.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The protons on the pyrrolidine ring would appear as multiplets, typically in the range of 1.7-2.7 ppm. The protons of the propyl chain would be deshielded to different extents. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) would be the most deshielded, appearing as a triplet around 3.4-3.6 ppm. The methylene group attached to the nitrogen (-NCH₂-) would also be deshielded, appearing as a triplet around 2.5-2.8 ppm, while the central methylene group (-CH₂-) would appear as a multiplet (quintet) around 2.0-2.2 ppm. foodb.ca

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. For this compound, seven distinct signals would be expected. The carbon atom bonded to bromine (C-Br) would appear around 30-40 ppm. The carbons of the propyl chain attached to the nitrogen and the central carbon would resonate around 50-60 ppm and 25-35 ppm, respectively. The non-equivalent carbons of the pyrrolidine ring would appear in the region of 20-55 ppm. rsc.org

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~2.6 | Multiplet | 6H | -N-CH₂- (propyl) & -N-CH₂- (ring) |

| ~2.1 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene groups of the propyl chain and the pyrrolidine ring. docbrown.info

C-N Stretching: A moderate absorption band in the 1000-1250 cm⁻¹ range is characteristic of the C-N bond stretching of the tertiary amine in the pyrrolidine ring. researchgate.net

C-Br Stretching: A distinct absorption in the fingerprint region, typically between 500-750 cm⁻¹, would indicate the presence of the C-Br bond. docbrown.info

C-H Bending: Bending vibrations (scissoring and rocking) for the CH₂ groups would appear in the 1400-1470 cm⁻¹ range. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 2800-3000 | Strong | C-H | Stretching |

| 1400-1470 | Medium | C-H (CH₂) | Bending |

| 1000-1250 | Medium | C-N | Stretching |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₇H₁₄BrN), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 191 and 193, respectively. nih.govechemi.com Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or cleavage of the propyl chain, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound, or a suitable salt derivative, can be grown as a single crystal of sufficient quality, this method can provide unambiguous structural information.

The technique involves directing a beam of X-rays onto the crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of the atoms (excluding hydrogen atoms in most cases) can be determined, yielding precise bond lengths, bond angles, and torsional angles. nih.govnih.gov This information provides definitive proof of the compound's structure and conformation in the solid state. While this technique is powerful, its application is contingent on the ability to produce high-quality single crystals of the compound. nih.gov

Emerging Applications and Future Research Directions

Integration into Advanced Materials Science

The ability to introduce the pyrrolidine (B122466) moiety into various molecular architectures makes 1-(3-Bromopropyl)pyrrolidine a valuable precursor in the development of advanced materials with tailored properties.

Functionalized Resins and Polymers: The pyrrolidine ring is a key functional group in the synthesis of specialized polymers and resins. By reacting this compound with polymeric backbones, researchers can create materials with enhanced capabilities. For instance, pyrrolidine-functionalized polymers have shown potential in gene therapy as non-viral vectors due to their biocompatibility and ability to form stable complexes with DNA (polyplexes) nih.gov. The introduction of the pyrrolidine group can improve properties like solubility, loading capacity, and swelling behavior in both aqueous and organic solvents, making these materials suitable for use as polymer supports in organic synthesis chalmers.se. End-functionalized polymers, created using reagents like this compound, are crucial for developing materials for biomedical applications, including dye-labeling and surface coupling nih.gov. The Kabachnik-Fields reaction represents a method to create functional polymers with unique structures that can chelate metal ions, highlighting another avenue for pyrrolidine-containing polymers mdpi.com.

Photosensitizers: In the field of photodynamic therapy, photosensitizers are molecules that generate reactive oxygen species upon light irradiation to destroy target cells, such as bacteria or cancer cells nih.gov. Pyrrolidine-substituted porphyrins have been identified as effective photosensitizers nih.govnih.gov. The synthesis of these complex molecules can involve 1,3-dipolar cycloaddition reactions to create the pyrrolidine ring attached to the porphyrin macrocycle nih.gov. Subsequent quaternization of the pyrrolidine nitrogen leads to cationic photosensitizers with enhanced efficacy, particularly against Gram-negative bacteria like E. coli nih.govnih.gov. This compound can be a key reagent in the post-synthesis functionalization of photosensitizer scaffolds to improve their therapeutic properties researchgate.net.

Role in Electrochemical Applications

The pyrrolidine moiety is a foundational component in the design of novel materials for electrochemical devices, particularly as electrolytes in batteries and other systems.

Electrolytes and Ionic Liquids: this compound is a direct precursor for the synthesis of pyrrolidinium-based ionic liquids (ILs). These salts, which are liquid at or near room temperature, are composed of a pyrrolidinium (B1226570) cation and various anions alfa-chemistry.com. They exhibit desirable properties for electrolytes, including high ionic conductivity, a wide electrochemical window, good thermal stability, and low flammability alfa-chemistry.comnih.govnih.gov. The synthesis often involves the quaternization of an N-alkylpyrrolidine with an alkyl halide, a reaction for which this compound is well-suited. Dicationic ionic liquids based on pyrrolidinium have also been synthesized and show a strong relationship between their structure and properties like thermal stability and solubility nih.gov. These characteristics make pyrrolidinium ILs promising candidates for applications in solid-state lithium batteries and fuel cells alfa-chemistry.comnih.gov.

| Anion (X⁻) | Ionic Conductivity (mS cm⁻¹) at room temp. | Electrochemical Window (V) |

|---|---|---|

| NO₃⁻ | Data not specified | Up to 3 |

| HSO₄⁻ | Up to 56 | Up to 3 |

| HCOO⁻ | Data not specified | Up to 3 |